Free base instability and poor solubility cause polyimide stoichiometry failures. The dihydrochloride salt (CAS 618-56-4) resolves this: • Oxidation-resistant protonated amines ensure storage stability. • >14× aqueous solubility for homogeneous peptide coupling & Kissane-Robbins DNA assay. • Enables exact monomer stoichiometry for high-MW polyimides. Reliable global supply.
3,5-Diaminobenzoic acid dihydrochloride (CAS 618-56-4) is a highly water-soluble, oxidation-resistant bifunctional aromatic amine salt utilized extensively in advanced polymer synthesis, peptide chemistry, and analytical biochemistry. By protonating the electron-rich amine groups, the dihydrochloride form effectively locks the molecule into a stable, well-defined stoichiometric state, preventing the rapid atmospheric oxidation that typically degrades free aromatic diamines [1]. This stabilization is critical for procurement, as it guarantees the stringent monomer purity required for high-molecular-weight polyimides and microporous networks, while its exceptional aqueous solubility makes it the definitive reagent for specialized fluorometric DNA assays [2].
Attempting to substitute the dihydrochloride salt with the generic free base (3,5-diaminobenzoic acid, CAS 535-87-5) routinely results in process failures due to severe solubility limitations and chemical instability. The free base is only slightly soluble in water, which immediately disrupts aqueous-phase peptide synthesis and biological assay formulations. Furthermore, the unprotected free amines are highly susceptible to atmospheric oxidation, rapidly degrading into brown or purple polymeric by-products during storage and handling [1]. This degradation destroys the exact 1:1 or 1:2 stoichiometric ratios required in step-growth polymerizations, leading to low-molecular-weight oligomers rather than high-performance polyimides, making the dihydrochloride salt the mandatory choice for reproducible manufacturing [1].
The dihydrochloride salt is engineered to overcome the severe hydrophobicity of the parent compound. Quantitative solubility data demonstrates that 3,5-diaminobenzoic acid dihydrochloride achieves an aqueous solubility of approximately 100 g/L at 20°C . In stark contrast, the unprotected free base manages only 7 g/L at 22°C . This greater than 14-fold increase in solubility is critical for maintaining homogeneous solutions in aqueous-phase peptide synthesis and prevents premature precipitation during the fabrication of thin-film composite membranes.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~100 g/L (at 20°C) |
| Comparator Or Baseline | Free base (CAS 535-87-5): ~7 g/L (at 22°C) |
| Quantified Difference | >14-fold increase in aqueous solubility |
| Conditions | Aqueous solution at ambient temperature (20-22°C) |
Enables high-concentration aqueous processing and prevents monomer precipitation, which is essential for uniform polymer membrane fabrication and biological assay preparation.
Aromatic diamines are notoriously prone to air oxidation, which compromises monomer purity. The free base of 3,5-diaminobenzoic acid rapidly oxidizes upon exposure to air and moisture, forming dark brown or purple by-products that ruin the exact stoichiometric balance required for polymerization [1]. By converting the amines to the dihydrochloride salt, the reactive sites are protonated and protected, yielding a stable white to off-white powder that maintains >98% purity and strict 1:2 (amine:HCl) stoichiometry over extended storage [2]. This stabilization ensures that step-growth polymerizations, such as polyimide synthesis, achieve the high molecular weights necessary for advanced material performance.
| Evidence Dimension | Oxidative Stability and Stoichiometric Preservation |
| Target Compound Data | Dihydrochloride salt: Stable white/off-white powder with preserved stoichiometry |
| Comparator Or Baseline | Free base: Rapidly oxidizes to brown/purple by-products |
| Quantified Difference | Prevention of premature amine oxidation and maintenance of >98% monomer purity |
| Conditions | Ambient atmospheric storage and handling |
Guarantees the exact monomer stoichiometry required for high-molecular-weight step-growth polymerizations, eliminating batch-to-batch variability caused by degraded precursors.
In analytical biochemistry, 3,5-diaminobenzoic acid dihydrochloride is the definitive reagent for the Kissane and Robbins fluorometric DNA assay. Under acidic conditions, the dihydrochloride specifically reacts with deoxyribose to form a highly fluorescent product. Comparative studies show that this method can detect DNA amounts as low as 10 to 50 ng from dilute solutions [1]. Unlike standard ethidium bromide or mithramycin assays, which often yield falsely high values due to matrix interference in dense connective tissues (like cartilage), the DABA-HCl method provides matrix-independent accuracy by avoiding interactions with RNA or proteins[2].
| Evidence Dimension | Assay Sensitivity and Matrix Interference |
| Target Compound Data | DABA-HCl assay: 10-50 ng detection limit without matrix interference |
| Comparator Or Baseline | Ethidium bromide / Mithramycin assays: Falsely high values due to tissue matrix interference |
| Quantified Difference | Superior accuracy in dense connective tissues with ultra-low detection limits |
| Conditions | Fluorometric assay of DNA deposited on filters or in cartilage samples |
Provides researchers and diagnostic labs with a highly sensitive, interference-free reagent for quantifying DNA in complex or highly dilute biological samples.
Where exact monomer stoichiometry and resistance to premature oxidation are critical for achieving high-molecular-weight, temperature-resistant polymers, the dihydrochloride salt is the preferred precursor over the unstable free base [1].
Where researchers require the Kissane and Robbins assay to accurately quantify ultra-low amounts of DNA (10-50 ng) in complex matrices like cartilage without RNA or protein interference[2].
Where the >14-fold higher aqueous solubility of the dihydrochloride salt (compared to the free base) is necessary to maintain homogeneous reaction conditions and prevent premature precipitation during synthesis .
Where the protonated salt form provides improved processability and controlled reactivity during the fabrication of thin-film composite membranes for gas separation or advanced filtration [3].